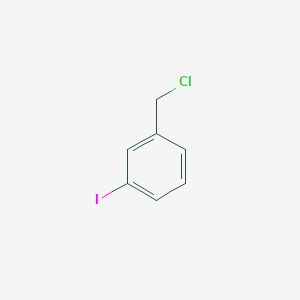

1-(Chloromethyl)-3-iodobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGDQMRBOFYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516740 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60076-09-7 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloromethyl 3 Iodobenzene

Direct Halogenation Approaches

Direct halogenation encompasses methods where the chloromethyl and iodo functionalities are introduced onto the aromatic ring, either sequentially or through modification of a pre-functionalized benzene (B151609) derivative. The challenge often lies in controlling the regiochemistry to obtain the desired meta-isomer, as many electrophilic aromatic substitution reactions favor ortho and para products.

Chloromethylation Strategies

Chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto the benzene ring. Several systems have been developed for this purpose, each with distinct reagents and conditions.

The quintessential method for chloromethylation is the Blanc reaction, discovered by Gustave Louis Blanc in 1923. libretexts.org This reaction utilizes formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride. libretexts.orgambeed.comwikipedia.org The process proceeds via electrophilic aromatic substitution, where the acidic conditions protonate the formaldehyde, rendering its carbon atom highly electrophilic and susceptible to attack by the π-electrons of the aromatic ring. libretexts.orgwikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.org While efficient, this method requires careful handling as it can produce the highly carcinogenic by-product bis(chloromethyl) ether. libretexts.org

Table 1: Overview of Formaldehyde-Based Chloromethylation

| Method | Reagents | Catalyst | Key Features |

|---|

| Blanc Reaction | Formaldehyde, HCl | ZnCl₂ or other Lewis acids | Classic method for introducing -CH₂Cl group; proceeds via an electrophilic intermediate. ambeed.comwikipedia.org |

Chlorosulfonic acid serves as a potent reagent in chloromethylation reactions. One approach involves reacting an alkylbenzene with a mixture of formaldehyde, a primary alcohol, and chlorosulfonic acid. google.com This method is particularly suitable for higher alkylated benzenes. google.com An alternative procedure uses a combination of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide, to afford chloromethyl derivatives in good yields. researchgate.net The reaction can also be performed using chloromethyl chlorosulfate, which is synthesized from paraformaldehyde and chlorosulfuric acid. researchgate.net At lower temperatures, chlorosulfonic acid can generate the electrophile SO₂Cl⁺, which is central to its reactivity in these transformations. stackexchange.com

Table 2: Chlorosulfonic Acid in Chloromethylation

| Reagent System | Catalyst | Substrate Example | Noteworthy Aspects |

|---|---|---|---|

| Formaldehyde, Primary Alcohol, Chlorosulfonic Acid | - | Higher alkylbenzenes | Avoids the use of HCl gas. google.com |

| Dimethoxymethane, Chlorosulfonic Acid | Zinc Iodide | Aromatic hydrocarbons | Efficient method under solvent-free conditions. researchgate.net |

Modern synthetic chemistry has seen the rise of catalytic systems designed to improve the efficiency and environmental profile of chloromethylation. Ionic liquids have emerged as particularly effective catalysts. google.commdpi.com They can function as recyclable, phase-separation catalysts, offering high conversion rates and selectivity. researchgate.netgoogle.com For instance, certain alkylsulfonate amine ylide compounds form ionic liquids under the strong acidic conditions of chloromethylation, acting with a dual function of an acidic ionic liquid and a phase transfer catalyst. google.com Poly(ethylene glycol)-based dicationic ionic liquids (PEG-DILs) have also been successfully employed to catalyze the chloromethylation of aromatic hydrocarbons in aqueous media, allowing for easy separation and recycling of the catalyst. researchgate.net

Table 3: Catalytic Chloromethylation Examples

| Catalyst Type | Example | Reaction Environment | Advantages |

|---|---|---|---|

| Ionic Liquid | Alkylsulfonate amine ylide | Biphasic system | High conversion, good selectivity, catalyst is reusable. google.com |

| PEG-DIL | [PEG₁₀₀₀-DIL][MsO] | Aqueous media with methylcyclohexane (B89554) | Thermoregulated biphasic system, recyclable catalyst. researchgate.net |

Chlorosulfonic Acid-Mediated Methods

Iodination Strategies

Introducing an iodine atom onto the benzene ring is a critical step in synthesizing 1-(chloromethyl)-3-iodobenzene. Direct iodination of benzene is often inefficient as iodine itself is relatively unreactive. libretexts.org Therefore, the reaction typically requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). libretexts.orgyoutube.com

Common oxidizing agents used in conjunction with molecular iodine include nitric acid, periodic acid, or a mixture of hydrogen peroxide and sulfuric acid. youtube.comresearchgate.net For example, reacting benzene with iodine in the presence of an oxidizing agent under acidic conditions can yield iodobenzene (B50100). youtube.com The synthesis of this compound can be approached by first preparing an iodinated precursor, such as 3-iodobenzyl alcohol, and subsequently converting the alcohol to the chloride. A method for direct iodination of polyalkylbenzenes utilizes iodine and periodic acid as the iodinating reagent. researchgate.net Alternatively, N-iodosuccinimide (NIS) can be used as an iodinating agent. vulcanchem.com

Halide Exchange Reactions

Halide exchange reactions provide an alternative and often highly efficient route to the target compound. The most prominent example is the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide into an alkyl iodide using a solution of sodium iodide in acetone. blogspot.comtestbook.com The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, shifting the equilibrium toward the formation of the alkyl iodide. blogspot.comtestbook.com

In the context of this compound synthesis, this reaction is conceptually applicable. For instance, a precursor like 3-iodobenzyl alcohol can be converted to this compound using thionyl chloride in a high-yield process. While this is a substitution of a hydroxyl group rather than a direct halide-for-halide exchange, it follows the same principle of replacing one functional group with a halide. The applicability of the Finkelstein reaction to benzylic systems has been demonstrated in the conversion of chloromethylated polystyrene to iodomethylated polystyrene. researchgate.net

Table 4: Halide Exchange and Related Substitution

| Reaction Name | Substrate | Reagents | Solvent | Key Principle |

|---|---|---|---|---|

| Finkelstein Reaction | Alkyl chloride/bromide | NaI | Acetone | Halogen exchange driven by precipitation of NaCl/NaBr. blogspot.comtestbook.com |

| Thionyl Chloride Chlorination | 3-Iodobenzyl alcohol | SOCl₂ | DCM | High-yield conversion of an alcohol to the target benzylic chloride. |

Precursor-Based Synthesis Routes

The preparation of this compound predominantly relies on two strategic approaches: the chlorination of a corresponding benzyl alcohol and the application of diazotization chemistry.

From Substituted Benzyl Alcohols

A prevalent and high-yielding method for synthesizing this compound involves the direct chlorination of 3-iodobenzyl alcohol. This transformation is typically accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice. The reaction is often performed in a suitable solvent, such as dichloromethane (B109758) (DCM), and may be catalyzed by a small amount of N,N-dimethylformamide (DMF) to enhance the reaction rate and efficiency.

The general reaction scheme is as follows:

3-Iodobenzyl alcohol + SOCl₂ → this compound + SO₂ + HCl

This method is favored for its relatively mild conditions, often proceeding from 0°C to room temperature, and its ability to produce the desired product in high yield.

Utilizing Diazotization Chemistry

An alternative synthetic strategy employs diazotization chemistry, starting from an appropriately substituted aniline (B41778) derivative. While a direct diazotization route to this compound is less commonly detailed, related syntheses illustrate the principles involved. For instance, a multi-step process can be envisioned starting from a para-iodoaniline derivative. A patented method for a related compound involves the initial halogenation of para-iodoaniline, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce the desired functional group.

A general, albeit indirect, pathway could involve the diazotization of an aminobenzyl alcohol derivative, followed by iodination and chlorination steps. The amino group serves as a handle for introducing the iodine via a diazonium salt intermediate, which can then be displaced. uzh.ch The benzyl alcohol moiety would subsequently be chlorinated as described in the previous section. This multi-step approach offers versatility but may be less efficient than direct chlorination of the pre-iodinated precursor.

Optimization of Synthetic Pathways

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of several reaction parameters to maximize yield, minimize byproducts, and ensure scalability.

Influence of Reaction Parameters (e.g., Molar Ratios, Temperature)

The molar ratios of reactants and the reaction temperature are critical variables that significantly impact the outcome of the synthesis. In the chlorination of 3-iodobenzyl alcohol with thionyl chloride, using a slight excess of the chlorinating agent ensures complete conversion of the starting material. However, a large excess can lead to the formation of undesired byproducts.

Temperature control is crucial to manage the exothermic nature of the reaction and to prevent side reactions. Initiating the reaction at a lower temperature (e.g., 0°C) and then allowing it to proceed at room temperature provides a balance between a controlled reaction rate and a reasonable reaction time.

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Molar Ratio (SOCl₂:Alcohol) | Slight Excess | Ensures complete conversion of the alcohol. |

| Large Excess | Can lead to increased byproduct formation. | |

| Temperature | 0°C to Room Temperature | Provides a controlled reaction rate and minimizes side reactions. |

| Elevated Temperatures | May accelerate the reaction but can also promote decomposition and side reactions. |

| Catalyst (DMF) | Catalytic Amount | Enhances the efficiency of the chlorination. |

This table provides a generalized overview of the impact of key reaction parameters.

Control of Selectivity and Byproduct Formation

Controlling selectivity is paramount to obtaining a pure product. In the synthesis of this compound, potential byproducts can arise from over-chlorination or side reactions involving the aromatic ring. The choice of a mild and selective chlorinating agent like thionyl chloride helps to minimize these unwanted reactions.

In routes involving multiple steps, such as those utilizing diazotization, the purification of intermediates is often necessary to prevent the carry-over of impurities that could interfere with subsequent steps and lead to a complex mixture of final products. Techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) are essential for monitoring the progress of the reaction and ensuring the complete consumption of the starting material before workup. The workup procedure itself, often involving quenching with a base like sodium bicarbonate, is critical for neutralizing acidic byproducts and facilitating the isolation of the desired compound.

Scalability Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger-scale preparation requires careful consideration of several factors. For the chlorination of 3-iodobenzyl alcohol, ensuring efficient heat dissipation becomes more critical as the reaction volume increases. The addition rate of the chlorinating agent may need to be adjusted to maintain a safe and controlled reaction temperature.

Reaction Pathways and Mechanistic Investigations of 1 Chloromethyl 3 Iodobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-(chloromethyl)-3-iodobenzene can occur at two distinct sites: the benzylic carbon of the chloromethyl group and the carbon atom of the aromatic ring to which the iodine is attached.

Reactivity of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) is a primary benzylic halide, rendering it susceptible to nucleophilic attack. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the developing positive charge in the transition state of an SN1-type reaction or to facilitate an SN2-type displacement. The chloromethyl group readily undergoes substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. For instance, it can react with amines to form the corresponding benzylamines. This reactivity is a key feature in its application as a building block in the synthesis of more complex molecules.

The chloromethyl group can also be involved in other transformations. For example, it can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.

Reactivity of the Aromatic Iodine Atom

The iodine atom attached to the benzene ring is generally unreactive towards nucleophilic substitution under standard conditions. orgoreview.com Aryl halides are typically resistant to classical SN1 and SN2 reactions due to the high energy of the phenyl cation intermediate and the steric hindrance preventing backside attack, respectively. chemistrysteps.com However, the carbon-iodine bond is weaker than carbon-chlorine and carbon-bromine bonds, making iodobenzene (B50100) derivatives more reactive in certain transformations, particularly metal-catalyzed reactions. orgoreview.com

Under specific and often harsh conditions, such as high temperatures or the presence of very strong bases, nucleophilic aromatic substitution (SNAr) can occur. jove.comlibretexts.org The iodine atom, being a good leaving group, can be displaced by nucleophiles.

Mechanistic Studies of Aryl Halide Nucleophilic Substitutions (e.g., SNAr, Elimination-Addition)

Two principal mechanisms are considered for nucleophilic substitution on aryl halides: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

The SNAr mechanism is a two-step process. uomustansiriyah.edu.iqnumberanalytics.com It begins with the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comuomustansiriyah.edu.iq The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step. uomustansiriyah.edu.iq In the second, faster step, the leaving group (in this case, the iodide ion) is expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group, can stabilize the Meisenheimer complex and thus accelerate the reaction. libretexts.orguomustansiriyah.edu.iqpdx.edu

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. jove.comuomustansiriyah.edu.iqslideshare.net This pathway is favored when very strong bases, such as sodium amide, are used. libretexts.org The base abstracts a proton from the position ortho to the halogen, leading to the elimination of the halide and the formation of a benzyne intermediate. jove.comuomustansiriyah.edu.iq The nucleophile then adds to one of the carbons of the triple bond in the benzyne, followed by protonation to yield the final product. jove.com A key characteristic of this mechanism is that the incoming nucleophile can bond to either of the two carbons of the former triple bond, which can lead to a mixture of regioisomeric products. jove.comlibretexts.org

Cross-Coupling Reactions

This compound is an excellent substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom facilitates these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed in a variety of cross-coupling reactions. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. libretexts.org this compound can participate in Suzuki-Miyaura coupling, reacting with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds.

The generally accepted mechanism for the Suzuki-Miyaura coupling is as follows:

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. organic-chemistry.orgacs.org For instance, electron-rich and bulky phosphine (B1218219) ligands are often used to enhance the reactivity and stability of the palladium catalyst. libretexts.org

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl iodides.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Water | Reflux | High | libretexts.org |

| Iodobenzene | Aryl boronic acids | Hydroxyapatite supported Pd | K₂CO₃ | Water | 80 °C | Good to Excellent | researchgate.net |

| Aryl Iodide | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp | High | organic-chemistry.org |

Other C-C and C-Heteroatom Bond Formations

Beyond common palladium-catalyzed cross-coupling reactions, this compound serves as a versatile substrate in other significant bond-forming transformations. The electrophilic nature of the benzylic chloride allows it to function as a benzylating agent, while the aryl iodide can participate in radical-chain substitution reactions.

One key application is in Friedel-Crafts type reactions, where the chloromethyl group acts as an electrophile to alkylate other aromatic compounds. ethz.ch This C-C bond-forming reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a benzylic carbocation that is subsequently attacked by an electron-rich arene. ethz.ch This provides a direct method for synthesizing diarylmethane structures.

Furthermore, the carbon-iodine bond can undergo substitution via a radical nucleophilic substitution (SRN1) mechanism, which allows for the formation of C-C and C-heteroatom bonds with nucleophiles that are unreactive under other conditions. chim.itresearchgate.net This pathway is particularly effective with carbanion nucleophiles, such as enolates, leading to the formation of a new C-C bond at the C3 position of the benzene ring. chim.it The SRN1 mechanism, detailed further in section 3.4.1, proceeds through radical and radical-anion intermediates, distinguishing it from polar or transition-metal-catalyzed processes. researchgate.net

| Reaction Type | Reactive Site | Bond Formed | Typical Reagents/Conditions | Mechanism |

|---|---|---|---|---|

| Friedel-Crafts Benzylation | Chloromethyl Group (-CH2Cl) | C-C | Arene, Lewis Acid (e.g., AlCl3) | Electrophilic Aromatic Substitution |

| SRN1 Substitution | Aryl Iodide (C-I) | C-C, C-Heteroatom | Carbanions (e.g., enolates), Thiolates; Photostimulation or Solvated Electrons | Radical Nucleophilic Substitution |

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for various organic transformations, and aryl iodides like this compound are potential substrates for such reactions. chemsrc.comuzh.ch Gold-catalyzed oxidative coupling reactions, for instance, enable the formation of C-C bonds between arenes and alkynes. rsc.org These transformations are proposed to proceed through a Au(I)/Au(III) catalytic cycle. rsc.org

The mechanism involves several key steps. Initially, a ligand exchange may occur among the Au(I) catalyst, the alkyne, and a hypervalent iodine(III) oxidant (e.g., PhI(OAc)2). rsc.org This exchange can generate a Au(I)-acetylide complex and a more reactive, non-symmetric I(III) oxidant species. rsc.org The crucial step is the oxidation of the Au(I) species to a Au(III) intermediate. uzh.ch Subsequent reductive elimination from the Au(III) center forms the new C-C bond and regenerates the active Au(I) catalyst, completing the cycle. uzh.chrsc.org While the chloromethyl group would likely remain intact under these conditions, the carbon-iodine bond provides the handle for this advanced coupling methodology.

| Step | Description | Key Species |

|---|---|---|

| 1. Ligand Exchange | Formation of a Au(I)-acetylide complex and activation of the oxidant. | Au(I) catalyst, Alkyne, I(III) Oxidant |

| 2. Oxidation | Oxidation of the Au(I) complex to a Au(III) intermediate. | Au(I) → Au(III) |

| 3. Reductive Elimination | Formation of the C-C bond from the Au(III) intermediate. | Aryl-Alkyne product |

| 4. Catalyst Regeneration | The Au(III) species is reduced back to the active Au(I) catalyst. | Au(III) → Au(I) |

Oxidation and Reduction Chemistry

The chloromethyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups such as aldehydes, carboxylic acids, and methyl groups.

Oxidation of the Chloromethyl Group

The benzylic position of the chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid. This transformation is a common reaction for benzylic halides. The choice of oxidizing agent and reaction conditions determines the final oxidation state. Milder oxidants may favor the formation of 3-iodobenzaldehyde, while stronger conditions can lead to the formation of 3-iodobenzoic acid.

| Product | Transformation | Typical Oxidizing Agents |

|---|---|---|

| 3-Iodobenzaldehyde | -CH2Cl → -CHO | Dimethyl sulfoxide (B87167) (DMSO) based oxidants (e.g., Kornblum oxidation), 2-Nitropropane |

| 3-Iodobenzoic Acid | -CH2Cl → -COOH | Potassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4) |

Reduction to Methyl Derivatives

The chloromethyl group can be readily reduced to a methyl group, converting this compound into 3-iodotoluene (B1205562). This reductive dehalogenation can be achieved through various methods. Catalytic hydrogenation is a common approach, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C). Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) or tin hydrides can be employed to achieve this transformation.

| Product | Transformation | Typical Reducing Agents/Conditions |

|---|---|---|

| 3-Iodotoluene | -CH2Cl → -CH3 | H2/Pd-C, Lithium aluminum hydride (LiAlH4), Tributyltin hydride (Bu3SnH) |

Radical Reactions and Electron Transfer Processes

The carbon-iodine bond in this compound is susceptible to homolytic cleavage and can participate in radical-based transformations, most notably the SRN1 mechanism.

SRN1 Mechanisms and Related Pathways

The radical nucleophilic substitution (SRN1) reaction is a chain process that enables the substitution of the iodine atom on the aromatic ring by a variety of nucleophiles. chim.itresearchgate.net This mechanism is fundamentally different from polar nucleophilic aromatic substitution (SNAr) as it involves radical and radical-anion intermediates. researchgate.net The SRN1 pathway is particularly useful for forming bonds with nucleophiles that are poor partners in other substitution reactions. chim.it

The process is initiated by the transfer of an electron to the substrate, this compound, to form its radical anion. researchgate.net This initiation can be achieved photochemically, through solvated electrons in liquid ammonia, or by other electron transfer agents. conicet.gov.archim.it The propagation cycle consists of three key steps:

Fragmentation: The substrate's radical anion fragments, cleaving the weak carbon-iodine bond to produce an aryl radical and an iodide ion. chim.itresearchgate.net

Coupling: The newly formed aryl radical reacts with the nucleophile (Nu⁻) to form the radical anion of the substitution product. researchgate.net

Electron Transfer: This product radical anion transfers its excess electron to a new molecule of the starting substrate, thereby forming the final substitution product and regenerating the substrate radical anion to continue the chain. chim.itresearchgate.net

This mechanism has been effectively used in the synthesis of complex heterocyclic systems through intramolecular variants, where the nucleophile is tethered to the iodobenzyl core. conicet.gov.ar

| Step | Reaction | Description |

|---|---|---|

| Initiation | Ar-I + e⁻ → [Ar-I]•⁻ | Electron transfer to the substrate forms a radical anion. |

| Propagation 1 (Fragmentation) | [Ar-I]•⁻ → Ar• + I⁻ | The radical anion fragments to an aryl radical and an iodide ion. |

| Propagation 2 (Coupling) | Ar• + Nu⁻ → [Ar-Nu]•⁻ | The aryl radical couples with a nucleophile. |

| Propagation 3 (Electron Transfer) | [Ar-Nu]•⁻ + Ar-I → Ar-Nu + [Ar-I]•⁻ | The product radical anion transfers an electron to a new substrate molecule. |

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles to model and predict the behavior of molecules. For a bifunctional compound like this compound, with two reactive sites—the C-I bond on the aromatic ring and the benzylic C-Cl bond—computational studies are invaluable for dissecting the intricate details of its reaction pathways. Such studies can elucidate reaction mechanisms, predict the feasibility of different pathways, and explain observed selectivities.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is frequently employed to calculate the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative picture of the reaction landscape.

While no specific DFT studies on this compound were found, research on analogous compounds offers a framework for how DFT could be applied. For instance, DFT calculations have been instrumental in understanding the oxidative addition of aryl halides to palladium complexes, a key step in many cross-coupling reactions where the C-I bond of this compound would be involved. uvic.carsc.org These studies typically use a functional, such as B3LYP or M06, and a suitable basis set to model the system. uvic.ca

Similarly, for a nucleophilic substitution reaction at the benzylic chloride, DFT could be used to model the SN1 and SN2 pathways. By calculating the energy of the transition state for the concerted SN2 attack and the energy of the benzyl (B1604629) carbocation intermediate in the SN1 pathway, one could predict which mechanism is more favorable under specific conditions. spcmc.ac.in

Transition State Analysis and Energy Profiles

A critical component of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of a reaction, which is directly related to the reaction rate.

Computational chemists locate transition states on the potential energy surface and confirm their identity by frequency calculations, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uvic.ca

An energy profile diagram visually represents the energy changes that occur as reactants are converted into products. It plots the calculated energy of the system against the reaction coordinate. For a multi-step reaction, the profile shows the relative energies of all intermediates and transition states.

For this compound undergoing a palladium-catalyzed cross-coupling reaction, the energy profile would illustrate the energetic feasibility of the catalytic cycle. For example, studies on the oxidative addition of various aryl halides to palladium(0) complexes have shown that the activation energy barrier increases in the order Ph-I < Ph-Br < Ph-Cl < Ph-F. uvic.ca A computational study on this compound would place its reactivity within this context, considering the electronic effects of the chloromethyl group.

The table below presents hypothetical relative free energy data for a generic palladium-catalyzed cross-coupling reaction, illustrating the type of information that a detailed computational study would provide.

Table 1: Hypothetical Relative Free Energies for a Pd-Catalyzed Cross-Coupling Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L₂ | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +15.2 |

| Int_OA | Oxidative Addition Intermediate | -5.6 |

| TS_TM | Transition State for Transmetalation | +12.8 |

| Int_RE | Intermediate before Reductive Elimination | -10.3 |

| TS_RE | Transition State for Reductive Elimination | +8.5 |

| Products | Coupled Product + Pd(0)L₂ | -25.0 |

Note: This data is illustrative and not based on actual published research for this specific compound.

Such a profile would allow for a detailed understanding of the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions in a laboratory setting. Without specific studies on this compound, these discussions remain illustrative of the methodologies that would be applied.

Advanced Applications in Chemical Research

Applications in Complex Organic Molecule Synthesis

The distinct reactivity of the carbon-chlorine and carbon-iodine bonds enables chemists to employ 1-(Chloromethyl)-3-iodobenzene in a modular fashion to construct intricate organic molecules.

This compound serves as a pivotal intermediate in multi-step syntheses due to its two reactive sites. The chloromethyl group (-CH₂Cl) is an excellent electrophilic center, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the iodine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. vulcanchem.com This dual functionality allows chemists to perform sequential functionalization, building molecular complexity in a controlled manner.

The compound's utility as a building block is demonstrated in its application for creating precursors for pharmaceuticals and agrochemicals. vulcanchem.com The chloromethyl group can be oxidized to form aldehydes or carboxylic acids, while the iodine atom can be replaced by various nucleophiles or participate in coupling reactions. This flexibility makes it a foundational component in the synthesis of diverse and complex target molecules.

A significant application of this compound is in the synthesis of biaryl compounds, which are core structures in many pharmaceuticals, advanced materials, and liquid crystals. The presence of the iodine atom makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org In these reactions, the carbon-iodine bond is sufficiently reactive to couple with a variety of organoboron reagents, such as boronic acids or their esters, to form a new carbon-carbon bond, yielding unsymmetrical biaryls. rsc.org

The reactivity of aryl halides in Suzuki couplings is known to follow the order I > Br > Cl > F, making the iodo-substituent on this compound highly suitable for efficient coupling under mild conditions. rsc.org This allows for the selective formation of the biaryl linkage while preserving the chloromethyl group for subsequent transformations. Researchers have optimized reaction conditions using various palladium catalysts and ligands to achieve high yields in the synthesis of biaryl compounds with potential applications in organic electronics and photonic devices. acs.org

| Coupling Reaction | Key Reagents | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acids/Esters | Palladium catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) | Unsymmetrical Biaryls | rsc.org |

| Negishi Coupling | Organozinc Reagents | Nickel or Palladium catalysts | Unsymmetrical Biaryls | rsc.org |

| Intramolecular Oxidative Arylation | Internal C-H bond | Pd(OAc)₂ with an oxidant (e.g., AgOAc) | Fused Biaryl Systems (e.g., Sulfones) | acs.org |

The dual reactivity of this compound is also harnessed for the synthesis of functionalized heterocyclic compounds, which are ubiquitous in medicinal chemistry and materials science. mdpi.comacs.org The chloromethyl group can act as an anchor to introduce the iodobenzyl moiety into a molecule, which then undergoes an intramolecular cyclization via a cross-coupling reaction involving the iodo-substituent.

For example, it is used in the modular preparation of precursors for dibenzo vulcanchem.comCurrent time information in Bangalore, IN.diazepines. researchgate.net In this process, the chloromethyl group reacts with an aniline (B41778) derivative, and the resulting intermediate undergoes a palladium-catalyzed direct arylation, where the aryl iodide couples with a C-H bond on the second aniline ring to form the seven-membered diazepine (B8756704) ring. researchgate.net Similarly, the compound can be used to synthesize tetracyclic benzimidazoles through regioselective intramolecular C-H functionalization. acs.org The synthesis of various other heterocyclic systems, such as selenazoles and indane derivatives, can also utilize iodobenzene (B50100) precursors. mdpi.comnih.gov

| Heterocyclic System | Synthetic Strategy | Key Reaction Step | Reference |

|---|---|---|---|

| Dibenzo vulcanchem.comCurrent time information in Bangalore, IN.diazepines | Substitution followed by intramolecular cyclization | Pd-catalyzed direct C-H arylation | researchgate.net |

| Tetracyclic Benzimidazoles | Substitution followed by intramolecular cyclization | Visible-light-mediated C-H functionalization | acs.org |

| Functionalized 1,3-Selenazoles | Building block for multi-step synthesis | Cyclocondensation reactions | mdpi.com |

| Polysubstituted 1,3-Diazepines | Ring expansion of pyrimidine (B1678525) precursors | Nucleophilic addition/substitution | mdpi.com |

Synthesis of Biaryl Compounds

Contributions to Medicinal Chemistry Research

In medicinal chemistry, this compound serves as a valuable scaffold for creating molecules with diagnostic and therapeutic potential.

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling the non-invasive visualization of biochemical processes in vivo. uni-koeln.de this compound and its derivatives are important precursors for these imaging agents. The iodine atom can be directly replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) or PET imaging.

More commonly, the aryl iodide serves as a precursor for radiofluorination to introduce the short-lived positron-emitting isotope Fluorine-18 (¹⁸F). nih.gov Diaryliodonium salts, which can be synthesized from iodoarenes like this compound, are effective precursors for nucleophilic ¹⁸F-fluorination reactions. nih.govgoogle.com This method allows the incorporation of ¹⁸F into non-activated aromatic rings, which is a significant challenge in radiochemistry. google.com The resulting ¹⁸F-labeled molecules can be used as PET tracers to diagnose diseases like Alzheimer's or to evaluate the efficacy of therapeutic drugs targeting specific biological pathways. google.comgla.ac.uk

The structural framework of this compound is a valuable starting point for the design and synthesis of new bioactive molecules. vulcanchem.com Its versatile reactivity allows for the systematic modification of its structure to enhance biological activity or selectivity towards specific enzymes or receptors. smolecule.com

Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, research has explored its use in creating compounds with potential antimicrobial and anticancer properties. vulcanchem.comsmolecule.com The lipophilicity conferred by the iodine atom can facilitate penetration of cellular membranes, while the reactive chloromethyl group can be functionalized to interact with biological targets. vulcanchem.com An example includes the synthesis of a precursor for Lapatinib, a tyrosine kinase inhibitor, where 1-(bromomethyl)-3-iodobenzene (a closely related analogue) is used to alkylate a substituted phenol. google.com The synthesis of N-containing nonsteroidal tetracyclic derivatives from iodobenzyl precursors has also shown promise in developing anti-breast cancer agents. acs.org

Computational Drug Design and Docking Simulations for Derivatives

The compound this compound serves as a foundational scaffold for generating extensive libraries of chemical derivatives intended for pharmaceutical research. The dual reactivity of the molecule—the chloromethyl group acting as an electrophilic site for nucleophilic substitution and the iodo group enabling various carbon-carbon bond-forming reactions—allows for systematic structural modifications. This synthetic versatility is a crucial starting point for computational drug design, where the goal is to predict the therapeutic potential of novel molecules before their actual synthesis.

Computational techniques, particularly molecular docking, are employed to evaluate these theoretically designed derivatives. hilarispublisher.comresearchgate.net Molecular docking simulates the interaction between a small molecule (the ligand, which is a derivative of this compound) and a macromolecular target, typically a protein or enzyme, whose inhibition or activation could produce a therapeutic effect. hilarispublisher.comacs.org These simulations predict the preferred orientation of the ligand when bound to the target and estimate the strength of the interaction, often expressed as a binding score. researchgate.net

Derivatives that exhibit high predicted binding affinity and favorable interactions with key amino acid residues in the target's active site are identified as promising candidates for synthesis and subsequent in vitro testing. researchgate.netacs.org For instance, by using the this compound core, researchers can introduce various functional groups to probe the binding pocket of a target enzyme, optimizing for factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. This rational, computer-aided approach accelerates the discovery of potent and selective drug candidates, as demonstrated in studies on various heterocyclic compounds derived from halogenated precursors. hilarispublisher.comacs.org

Table 1: Role of this compound in Derivative-Based Drug Discovery Workflow

| Step | Action | Rationale |

| 1. Scaffold Selection | This compound is chosen as the starting scaffold. | Possesses two distinct reactive sites (C-Cl and C-I) allowing for diverse and controlled chemical modifications. |

| 2. Virtual Library Generation | A large library of virtual derivatives is created by computationally adding various chemical moieties to the scaffold. | To explore a wide chemical space and increase the probability of finding a molecule that fits the target's binding site. |

| 3. Molecular Docking | The virtual library is screened against a specific biological target (e.g., a kinase, protease). | To predict the binding affinity and interaction patterns of each derivative, identifying potential inhibitors or modulators. researchgate.net |

| 4. Candidate Prioritization | Derivatives with the best docking scores and interaction profiles are selected. | Focuses synthetic efforts on a smaller number of molecules with a higher likelihood of biological activity. researchgate.netacs.org |

| 5. Synthesis & In Vitro Assay | The prioritized compounds are synthesized and tested experimentally. | To validate the computational predictions and confirm the biological activity of the synthesized molecules. acs.org |

Role in Materials Science and Specialty Chemical Development

The distinct reactivity of its two functional groups makes this compound a valuable component in the synthesis of specialized materials and chemicals.

Functionalized Polymers and Advanced Materials

The compound is utilized as a key building block in polymer chemistry to create materials with tailored properties. The iodine atom is particularly useful for participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biaryl compounds. These biaryl structures can be integrated into polymer backbones to create organic electronic materials with applications in devices like organic light-emitting diodes (OLEDs) and photonic devices.

Furthermore, the incorporation of halogenated monomers like this compound or its analogues into polymer chains can significantly enhance the material's properties. For example, the related compound 1-(dichloromethyl)-3-iodobenzene (B13689276) is used as a monomer to produce halogen-rich polymers that exhibit flame-retardant properties. vulcanchem.com Its integration into high-performance polymers like polyaryl ether ketones (PAEKs) has been shown to improve thermal stability, raising the glass transition temperature. vulcanchem.com Similarly, precursors such as 1-chloro-3-iodobenzene (B1293798) are used in the synthesis of partially fluorinated anion exchange membranes (AEMs), which are critical components in alkaline fuel cells. researchgate.net These membranes require a balance of hydrophobicity and conductivity, achieved by creating well-defined polymer architectures. researchgate.netacs.org

Table 2: Applications in Polymer and Advanced Material Synthesis

| Polymer/Material Type | Role of this compound (or analogue) | Enhanced Property | Application |

| Conjugated Polymers | Monomer in Suzuki-Miyaura coupling reactions. | Electrical conductivity, Photoluminescence | Organic electronics, Photonic devices |

| Polyaryl Ether Ketones (PAEKs) | Additive/Monomer (via dichloromethyl analogue). vulcanchem.com | Thermal stability, Flame retardancy | High-performance engineering plastics vulcanchem.com |

| Anion Exchange Membranes (AEMs) | Precursor for polymer backbone (via 1-chloro-3-iodobenzene). researchgate.net | Alkaline stability, Ion conductivity | Alkaline fuel cells researchgate.net |

| Norbornene-type Polymers | Intermediate for monomer synthesis (via similar haloarenes). google.comgoogle.com | Functional group tolerance, Tunable properties | Specialty polymers, Membranes google.com |

Creation of Functionalized Surfaces (e.g., for Hydrophobicity, Conductivity)

The ability to modify the surfaces of materials to impart specific properties is crucial in many technologies. This compound is an effective agent for surface functionalization due to its reactive handles, which allow it to be chemically grafted onto a variety of substrates.

Once anchored, the exposed iodophenyl group alters the surface's chemical characteristics. The presence of the aromatic ring and the large, polarizable iodine atom can be used to tune surface energy, often leading to increased hydrophobicity. This is a desirable trait for creating water-repellent coatings or for fabricating hydrophobic supports for catalyst immobilization in continuous-flow chemical processes. researchgate.net

Moreover, by building upon the anchored molecule using subsequent chemical reactions (such as the cross-coupling reactions mentioned previously), it is possible to grow conductive polymer brushes or thin films directly on a surface. This bottom-up approach allows for the creation of patterned conductive surfaces for microelectronics or specialized sensor applications. The development of anion-exchange membranes from similar precursors also highlights how these building blocks contribute to surfaces with specific ion conductivity, essential for electrochemical devices. researchgate.netacs.org

Table 3: Surface Functionalization Applications

| Target Surface Property | Method of Functionalization | Resulting Application |

| Hydrophobicity | Grafting of this compound onto a substrate. | Water-repellent coatings, Hydrophobic catalyst supports researchgate.net |

| Conductivity | Surface-initiated polymerization following initial grafting. | Conductive thin films for sensors, Organic electronics |

| Ion Conductivity | Formation of polymer films containing functional groups derived from the precursor. researchgate.netacs.org | Ion-selective membranes for fuel cells and electrolyzers researchgate.net |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 1-(Chloromethyl)-3-iodobenzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: In the proton NMR spectrum of this compound, the benzylic protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet. Based on data from analogous structures, this singlet is predicted to be in the range of δ 4.5–4.7 ppm. The four aromatic protons on the benzene (B151609) ring will exhibit a more complex set of multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling interactions. The specific splitting patterns are influenced by the meta-substitution pattern of the chloromethyl and iodo groups. For comparison, the aromatic protons of the related compound 1-chloro-3-iodobenzene (B1293798) appear between δ 6.8 and 7.7 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to resonate at approximately δ 45-47 ppm. rsc.org The six aromatic carbons will produce distinct signals in the δ 94-140 ppm range. The carbon atom bonded to the iodine (C-I) is expected to be significantly shielded, appearing far upfield around δ 94-95 ppm, a characteristic feature for iodo-substituted benzene rings. beilstein-journals.org The other aromatic carbons will have chemical shifts influenced by the inductive and resonance effects of both the iodine and chloromethyl substituents.

Table 1: Predicted NMR Data for this compound

| Analysis | Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₂Cl | ~ 4.6 | Singlet |

| Aromatic-H | ~ 7.0 - 7.8 | Complex multiplets | |

| ¹³C NMR | -CH₂Cl | ~ 45 - 47 | |

| C-I | ~ 94 - 95 | Carbon attached to iodine | |

| Aromatic C | ~ 125 - 140 | Other aromatic carbons |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. savemyexams.com

MS: In a standard mass spectrum, this compound (molecular formula C₇H₆ClI) would exhibit a molecular ion peak (M⁺). savemyexams.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 252 (for C₇H₆³⁵ClI) and m/z 254 (for C₇H₆³⁷ClI), with the latter having about one-third the intensity of the former. Common fragmentation patterns would involve the loss of a chlorine atom (M-35 and M-37) or the cleavage of the C-C bond to form the iodobenzyl cation (C₇H₆I⁺) at m/z 217. beilstein-journals.orgmiamioh.edu

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The calculated exact mass for the [M]⁺ ion of C₇H₆³⁵ClI is 251.9250, which distinguishes it from other compounds with the same nominal mass. acs.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Fragment | Predicted m/z | Notes |

|---|---|---|---|

| MS | [M]⁺ | 252 / 254 | Isotope pattern for one Cl atom |

| [M-Cl]⁺ | 217 | Loss of chlorine | |

| [C₆H₄I]⁺ | 203 | Loss of chloromethyl group | |

| HRMS | [M]⁺ (C₇H₆³⁵ClI) | 251.9250 | Calculated exact mass |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info

The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). The aliphatic C-H stretching of the chloromethyl group will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will cause sharp peaks in the 1450-1600 cm⁻¹ region. docbrown.info The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹, while the C-I stretch occurs at even lower wavenumbers, usually below 600 cm⁻¹. The substitution pattern on the benzene ring (1,3- or meta-) also gives rise to characteristic C-H out-of-plane bending bands in the 680-880 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| CH₂ Bend | Aliphatic | ~1420 - 1470 |

| C-H Bend (out-of-plane) | Aromatic (meta-subst.) | 680 - 880 |

| C-Cl Stretch | Chloroalkane | 600 - 800 |

Chromatographic Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purity to be accurately assessed.

Gas Chromatography (GC)

Gas Chromatography (GC) is a common method for determining the purity of volatile and thermally stable compounds like this compound. google.com The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is typically used for quantification. For a related compound, 1-(bromomethyl)-4-iodobenzene, a typical GC method involves an injector temperature of 200 °C and a temperature program starting at 80 °C and ramping up to 240 °C. beilstein-journals.org Similar conditions would be suitable for analyzing the purity of this compound.

Table 4: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary, e.g., DB-5 or similar non-polar phase |

| Injector Temp. | ~200-250 °C |

| Oven Program | e.g., 80 °C (hold 5 min), ramp 10 °C/min to 240 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. nih.govgoogle.com Separation occurs in a liquid mobile phase that is pumped through a column containing a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A common mobile phase would be a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is usually performed with a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). cardiff.ac.uk

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase, e.g., C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water gradient |

| Flow Rate | ~1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Chloromethyl)-4-iodobenzene |

| 1-chloro-3-iodobenzene |

| 1-(bromomethyl)-4-iodobenzene |

| Acetonitrile |

| Phosphoric acid |

X-ray Diffraction (XRD) for Solid-State Structural Confirmation of Derivatives

Detailed Research Findings

The structural analysis of derivatives containing iodobenzyl or similar halogenated phenyl moieties reveals key features about their molecular geometry and crystal packing. For instance, studies on various iodinated and chlorinated benzene derivatives confirm the planarity of the benzene ring and provide precise measurements of the carbon-halogen bond lengths. These parameters are critical in predicting the reactivity and interaction of the molecules in a crystalline lattice.

Similarly, the crystal structure of 4-bromobenzyl chloride has been determined, offering a reference for the solid-state conformation of a benzyl (B1604629) halide with a halogen substituent on the aromatic ring. researchgate.net This compound crystallizes in the orthorhombic space group Pna21. researchgate.net Such data from analogous compounds are invaluable for building models and understanding the potential crystal packing of this compound derivatives. The presence of both a chloromethyl group and an iodine atom suggests the possibility of various intermolecular interactions, including halogen bonding (I···Cl, I···I, or I···O/N) and hydrogen bonding involving the chloromethyl group, which would significantly influence the crystal packing.

The table below presents crystallographic data for representative compounds related to this compound, illustrating the type of information obtained from single-crystal XRD analysis.

Table 1: Crystallographic Data for Representative Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-(2-Iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde | C₁₇H₁₂INO₃ | Monoclinic | P21/n | 7.5319 | 7.9745 | 25.1313 | 98.459 | researchgate.net |

| 4-Bromobenzyl chloride | C₇H₆BrCl | Orthorhombic | Pna21 | 9.4506 | 18.1015 | 4.4418 | 90 | researchgate.net |

This data underscores the power of XRD in providing definitive structural evidence. For any new derivative of this compound, obtaining single crystals and performing XRD analysis would be a critical step in its characterization, confirming its molecular structure and revealing the intricate details of its solid-state assembly.

Safety Considerations and Waste Management in Research Laboratories

Hazard Identification and Assessment in a Research Contextnih.gov

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(Chloromethyl)-3-iodobenzene is identified as a hazardous substance. nih.gov The aggregated GHS information from multiple notifications indicates that this compound is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). nih.gov

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | nih.gov |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | nih.gov |

This data is based on aggregated GHS information provided in 11 reports from 4 notifications to the ECHA C&L Inventory. nih.gov

Direct contact with this compound can lead to significant irritation. The compound is known to cause skin irritation and serious eye irritation. nih.govchemsrc.com Inhalation of its vapors or dusts may result in respiratory tract irritation. nih.govchemsrc.com Exposure can irritate the nose, throat, and lungs, potentially leading to symptoms such as coughing and shortness of breath. nj.gov While specific data for this compound is limited, high-level exposure to similar irritant chemicals can pose a risk of more severe respiratory effects like pulmonary edema, a medical emergency characterized by fluid buildup in the lungs. nj.gov

Safe Handling and Storage Protocols

Strict adherence to safe handling and storage protocols is essential to minimize exposure and maintain the chemical's integrity.

To prevent skin and eye contact, appropriate personal protective equipment must be worn. echemi.com This includes:

Eye Protection : Tightly fitting safety goggles or safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards are required. echemi.comsarponggroup.com A face shield may be necessary when there is a potential for splashing. sarponggroup.comrubingroup.org

Skin and Body Protection : A laboratory coat, long pants, and closed-toed shoes should be worn. sarponggroup.com To prevent direct skin contact, impervious clothing and appropriate protective gloves are mandatory. echemi.comchemsrc.com Nitrile gloves are generally suitable for incidental contact, but for larger quantities or potential for direct contact, double nitrile or heavier gauge gloves are recommended. sarponggroup.com

Respiratory Protection : If engineering controls are insufficient, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. chemsrc.com

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

|---|---|---|

| Eye/Face | Safety glasses with side shields or tight-fitting safety goggles. Face shield for splash risk. | echemi.comsarponggroup.comrubingroup.org |

| Hand | Nitrile gloves (double-gloved for spills/larger quantities). | sarponggroup.com |

| Body | Laboratory coat, long pants, closed-toed shoes, impervious clothing. | echemi.comsarponggroup.com |

All work with this compound should be conducted in a well-ventilated area, specifically within a properly functioning chemical fume hood. chemsrc.comchemsrc.com This minimizes the inhalation of vapors, mists, or dusts. chemsrc.com The fume hood sash should be kept as low as possible during procedures. sarponggroup.com Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. chemsrc.comfishersci.com

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions. The compound is light-sensitive. fishersci.at It should be stored in a tightly closed container in a cool, dry, dark place under an inert atmosphere. fishersci.atbldpharm.comavantorsciences.com Recommended storage temperatures are between 2-8°C. bldpharm.comavantorsciences.com

The compound should be stored away from incompatible materials such as strong oxidizing agents, acids, bases, acid chlorides, and acid anhydrides. chemsrc.comfishersci.atcapotchem.cn Contact with moisture should also be avoided. capotchem.cn

Table 3: Storage and Stability Parameters

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 2-8°C (Refrigerated) | bldpharm.comavantorsciences.com |

| Atmosphere | Inert Atmosphere | bldpharm.comavantorsciences.com |

| Light | Keep in a dark place; Light-sensitive | fishersci.atbldpharm.comavantorsciences.com |

| Container | Tightly sealed/closed container | chemsrc.comfishersci.at |

Laboratory Ventilation and Fume Hood Use

Emergency Procedures for Accidental Spills and Releasesnih.govfishersci.com

In the event of a spill or accidental release, immediate and appropriate action must be taken to contain the hazard and prevent exposure.

Spill Containment : Evacuate and restrict the spill area. sarponggroup.comuab.edu Avoid breathing in any vapors or dust from the spilled material. sarponggroup.com The spill should be confined to a small area using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. sarponggroup.comfishersci.com For solid spills, the material should be carefully swept or vacuumed up to avoid creating dust and placed into a suitable, closed container for disposal. chemsrc.comcapotchem.cn

First Aid Measures :

Inhalation : Move the affected person to fresh air immediately. capotchem.cn If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. capotchem.cnfishersci.com

Skin Contact : Take off all contaminated clothing immediately. fishersci.com Wash the affected skin area with soap and plenty of water. capotchem.cn Seek medical advice if irritation persists. chemsrc.com

Eye Contact : Rinse the eyes cautiously with plenty of water for at least 15 minutes, ensuring to wash under the eyelids. fishersci.comcapotchem.cn Remove contact lenses if present and easy to do. fishersci.com Seek immediate medical attention. fishersci.com

Ingestion : Do NOT induce vomiting. fishersci.com Rinse the mouth with water. Never give anything by mouth to an unconscious person. capotchem.cn Seek immediate medical attention. fishersci.com

Waste Disposal : All contaminated materials and spill waste must be placed in suitable, closed containers, properly labeled, and disposed of as hazardous waste according to licensed professional waste disposal services and local regulations. fishersci.comcapotchem.cn

Containment and Neutralization Strategies

Proper containment and effective neutralization strategies are critical when working with this compound to mitigate risks associated with accidental spills or releases.

Engineering Controls and Personal Protective Equipment (PPE): All work with this compound should be conducted within a chemical fume hood to control vapor inhalation. chemsrc.com Facilities must be equipped with an eyewash station and a safety shower in close proximity to the work area. fishersci.com Personnel should wear appropriate personal protective equipment, including laboratory coats, chemical-resistant gloves (such as nitrile), and safety goggles. chemsrc.com For situations with a higher risk of exposure, such as cleaning up spills, using double nitrile gloves or heavier gauge neoprene gloves is recommended. sarponggroup.com

Spill Response: In the event of a spill, the area should be evacuated, and access restricted. sarponggroup.com For minor spills, trained personnel wearing appropriate PPE can proceed with cleanup. sarponggroup.com The spill should be confined using an inert absorbent material like sand, silica gel, or vermiculite. fishersci.comuab.edu The absorbed material should then be collected, swept up, and placed into a suitable, sealed container for disposal. capotchem.cn It is important to avoid creating dust if the material is solid. capotchem.cn

Neutralization: While specific neutralization procedures for this compound are not widely documented, a general approach for similar reactive organic halides involves quenching with a weak base. For instance, residual acid chlorides from synthesis reactions can be neutralized with a sodium bicarbonate solution. However, any neutralization attempt should be approached with caution and only by trained personnel, as the reaction could be exothermic or produce hazardous byproducts. For significant spills, contacting the institution's environmental health and safety (EHS) department is the most appropriate course of action. fau.edu

Chemical Waste Management and Disposal Guidelines

The disposal of this compound and its associated waste is subject to strict environmental regulations due to its halogenated nature and potential toxicity.

Compliance with Environmental Regulations (e.g., EPA)

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its composition, this compound falls under the category of halogenated organic compounds. fishersci.com

Specifically, the presence of the chloromethyl group is of high concern. The EPA lists "Benzene, (chloromethyl)-" (also known as benzyl (B1604629) chloride) as a P-listed acutely hazardous waste, with the waste code P028 . suweb.siteumd.edu This classification signifies that it is considered acutely toxic and is subject to more stringent management and disposal requirements. Therefore, any waste containing this compound must be managed as an acutely hazardous waste.

All containers used for the accumulation of this waste must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the appropriate hazard warnings. actenviro.com Generators of this waste must comply with all local, state, and federal regulations regarding the storage, handling, and disposal of acutely hazardous materials. uab.edu

Segregation and Disposal of Halogenated Chemical Waste

Proper segregation of chemical waste is crucial for safety, environmental protection, and cost-effective disposal.

Waste Segregation: Waste containing this compound must be segregated as halogenated organic waste. chemsrc.com It should not be mixed with non-halogenated solvents, as the cost of disposing of mixed waste can be significantly higher. nih.gov Furthermore, it should be kept separate from incompatible materials such as acids, bases, and strong oxidizing agents. chemsrc.comfishersci.com Aqueous waste should always be collected separately from organic solvent waste. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 1-(chloromethyl)-3-iodobenzene and related halogenated compounds often rely on traditional approaches that may involve harsh reagents and generate significant waste. ethz.ch Future research is poised to focus on developing greener and more sustainable synthetic pathways.

One promising avenue is the exploration of catalytic processes that minimize waste and energy consumption. For instance, microwave-assisted synthesis could significantly shorten reaction times. vulcanchem.com The development of solvent-free reaction conditions is another key area of interest, aligning with the principles of green chemistry. vulcanchem.com

Furthermore, research into flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and process control. The use of ionic liquids as recyclable catalysts and reaction media also presents a sustainable alternative to conventional organic solvents. researchgate.net Investigations into enzymatic or chemo-enzymatic routes, although challenging for halogenated aromatics, could lead to highly selective and environmentally benign syntheses.

A comparative look at the synthesis of related compounds can provide valuable insights. For example, the synthesis of peptidyl mono-fluoromethyl ketones has seen the development of various innovative routes, including those involving direct fluorination of diazo intermediates and the use of magnesium fluoromalonate. mdpi.com These strategies could potentially be adapted for the synthesis of this compound derivatives.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The dual reactivity of this compound, stemming from its chloromethyl and iodo functionalities, offers a rich landscape for exploring novel chemical transformations. The chloromethyl group is susceptible to nucleophilic substitution, while the iodine atom readily participates in metal-catalyzed cross-coupling reactions.

Future research will likely delve deeper into selective functionalization , where one reactive site is modified while the other remains intact. This would enable the sequential introduction of different functionalities, leading to the synthesis of complex and highly valuable molecules. The development of new palladium-catalyzed reactions , beyond the well-established Suzuki-Miyaura coupling, is a key area. scholaris.ca This could include carbonylative transformations, where carbon monoxide is incorporated to synthesize carboxylic acids and their derivatives. researchgate.net

Investigating the compound's potential in C-H functionalization reactions is another exciting frontier. researchgate.net Directing the reactivity to specific C-H bonds on the benzene (B151609) ring would open up new avenues for creating intricate molecular architectures. Furthermore, exploring the use of this compound in photoredox catalysis and other visible-light-mediated reactions could unlock novel, energy-efficient transformations. acs.org

The study of hypervalent iodine compounds offers a parallel for future research. nsf.govlatrobe.edu.au The reactivity of these compounds, often analogous to organometallic transition metal complexes, suggests that this compound could participate in a wider range of reactions than currently documented, including those involving reductive elimination and ligand exchange-like processes. latrobe.edu.au

Advanced Applications in Targeted Drug Delivery Systems and Nanomedicine

The structural features of this compound make it an attractive scaffold for the development of advanced therapeutic agents. The iodine atom, for instance, enhances lipophilicity, which can facilitate the penetration of cell membranes. vulcanchem.com

Future research could focus on incorporating this compound into targeted drug delivery systems . By attaching it to targeting moieties such as antibodies or peptides, it could be used to deliver cytotoxic agents specifically to cancer cells, minimizing off-target effects. The development of radiolabeled versions of this compound derivatives for use in Positron Emission Tomography (PET) imaging is another promising area for enhancing diagnostic capabilities.

In the realm of nanomedicine , this compound could be used as a building block for creating functionalized nanoparticles. These nanoparticles could be designed to carry a therapeutic payload and release it in response to specific stimuli within the body, such as changes in pH or enzyme concentrations. The potential for this compound to interact with cellular thiols and disrupt redox homeostasis also warrants further investigation for its anticancer potential. vulcanchem.com

The synthesis of peptidyl fluoromethyl ketones, which are effective covalent protease inhibitors, provides a model for how halogenated compounds can be utilized in medicinal chemistry. mdpi.com Similar strategies could be employed with this compound to develop novel inhibitors for a range of diseases.

Integration into Next-Generation Functional Materials and Devices

The unique electronic and structural properties of this compound make it a promising candidate for the development of next-generation functional materials. Its ability to participate in coupling reactions allows for the synthesis of biaryl compounds with potential applications in organic electronics and photonic devices .

Future research is expected to explore the incorporation of this compound into polymers . For example, its inclusion in polyaryl ether ketones (PAEKs) could enhance their thermal stability. vulcanchem.com It could also act as a monomer for creating halogen-rich polymers with flame-retardant properties. vulcanchem.com

The development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) containing this compound is another exciting avenue. vulcanchem.com These materials could exhibit tailored porosity and halogen-bonding capabilities, making them suitable for applications in gas storage, catalysis, and separation science. vulcanchem.comnih.gov The chloromethyl group provides a handle for post-polymerization modification, allowing for the fine-tuning of material properties. researchgate.netnih.gov

Furthermore, the compound's derivatives could be used to create redox-active polymers for energy storage applications or as components of anion-exchange membranes in fuel cells. researchgate.netgoogle.com The synthesis of multi-ferrocene-based ligands and their applications in catalysis and materials science also provides a template for how the unique properties of organometallic compounds can be harnessed. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。